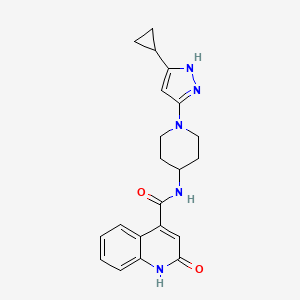

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide” is a chemical compound with the molecular formula C14H21F3N4O2S . It has a molecular weight of 366.40 g/mol . This compound is a derivative of 2,4-diaminoquinazoline .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a pyrazole ring, a piperidine ring, and a quinoline ring . The exact 3D conformer and other structural details can be found in databases like PubChem .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 366.40 g/mol and a computed XLogP3-AA value of 2.4 . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 366.13373159 g/mol . The topological polar surface area of the compound is 86.5 Ų .

Applications De Recherche Scientifique

Molecular Interaction Studies

The antagonist capabilities of similar compounds to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide have been studied in the context of CB1 cannabinoid receptor interactions. Through the application of molecular orbital methods and conformational analysis, insights into the binding interactions and structure-activity relationships have been provided, enhancing understanding of antagonist activity at the receptor level. This research underscores the compound's potential in pharmacological modeling and drug design, particularly in targeting cannabinoid receptors (J. Shim et al., 2002).

Synthesis and Characterization

Research into the synthesis, characterization, and in silico molecular docking of polyhydroquinoline scaffolds, incorporating pyrazole and other heterocyclic moieties, has demonstrated the utility of these compounds in generating a diverse array of biologically active substances. These studies contribute to the broader field of medicinal chemistry by providing new routes to compounds with potential antibacterial, antitubercular, and antimalarial activities. The development of novel synthetic methodologies enhances the repertoire of available compounds for biological evaluation and potential therapeutic applications (Nirav H. Sapariya et al., 2017).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of heterocyclic carboxamides, structurally related to this compound, highlight the pursuit of new antipsychotic agents with minimized side effects. These compounds, tested for their affinity to various receptors and their in vivo activity, exemplify the ongoing search for safer and more effective treatments in mental health. Additionally, the exploration of fluoroquinolone-based compounds for antimicrobial and anticancer properties showcases the breadth of research activities aimed at discovering novel therapeutic agents (M. H. Norman et al., 1996).

Antitubercular Properties

The investigation into pyrazinamide Mannich bases and their antitubercular properties underscores a focused approach to combat tuberculosis. By synthesizing and evaluating the efficacy of these compounds against Mycobacterium tuberculosis, researchers contribute to the development of new treatments against this devastating disease. The identification of compounds with significant in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of M. tuberculosis is a crucial step towards addressing the global challenge of tuberculosis (D. Sriram et al., 2006).

Mécanisme D'action

This compound has been evaluated as a PAK4 inhibitor . PAK4 is a protein kinase involved in various cellular processes, including cell proliferation, migration, and invasion . Therefore, inhibitors of PAK4, like this compound, could potentially have therapeutic applications in conditions where these processes are dysregulated, such as in cancer .

Propriétés

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c27-20-11-16(15-3-1-2-4-17(15)23-20)21(28)22-14-7-9-26(10-8-14)19-12-18(24-25-19)13-5-6-13/h1-4,11-14H,5-10H2,(H,22,28)(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQWLGBAVDULCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)

![5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2611033.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)